molecular formula C10H13NO3 B104591 Benzyl N-(2-hydroxyethyl)carbamate CAS No. 77987-49-6

Benzyl N-(2-hydroxyethyl)carbamate

Cat. No. B104591
CAS RN: 77987-49-6
M. Wt: 195.21 g/mol
InChI Key: SAGINAGERRNGGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl N-(2-hydroxyethyl)carbamate derivatives is a topic of interest in several studies. For instance, the synthesis of cyclization-activated prodrugs based on benzoxazolones and oxazolidinones has been explored, where the carbamate prodrugs were designed to release parent drugs in aqueous and plasma media . Another study describes the enantioselective synthesis of a benzyl carbamate derivative, which is an intermediate for potent CCR2 antagonists, using iodolactamization as a key step . Additionally, a strategy for preparing hydroxamic acids using N-benzyloxycarbamate derivatives has been developed, which involves N-alkylation and reaction with stabilized carbon nucleophiles .

Molecular Structure Analysis

The molecular structure of benzyl N-(2-hydroxyethyl)carbamate derivatives has been analyzed in several studies. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates have been investigated, revealing layered structures created from hydrogen bonds . Another study on the U-shaped conformation of a benzyl carbamate compound shows the dihedral angles between different parts of the molecule and the presence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of benzyl N-(2-hydroxyethyl)carbamate derivatives has been the subject of research, with studies examining the cyclization of phenyl N-(2-hydroxybenzyl)carbamates to synthesize benzoxazin-2(3H)-ones . Another paper discusses the stereoselective intermolecular carbolithiation of alkenyl carbamates, which can be coupled with electrophilic substitution . Additionally, a metal-free C(sp3)-H functionalization of N-benzyl and N-allyl carbamates has been described, allowing for the construction of diverse α-substituted carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl N-(2-hydroxyethyl)carbamate derivatives are influenced by their molecular structure and the nature of the substituents attached to the carbamate moiety. The studies provided do not directly address the physical properties such as melting point, solubility, or stability of these compounds. However, the reactivity and potential applications of these derivatives suggest that they have significant chemical versatility, which can be tailored for specific purposes, such as drug delivery or metal ion chelation .

Scientific Research Applications

3. Detailed Description of the Methods of Application or Experimental Procedures: The compound was used in the Au (I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. Unfortunately, the specific experimental procedures, technical details, or parameters were not provided in the source.

Preparation of Alkynylaryladenines as A2A Adenosine Receptor Agonists

  • Specific Scientific Field: Medicinal Chemistry
  • Comprehensive and Detailed Summary of the Application: This compound is used as an intermediate in the preparation of alkynylaryladenines, which act as A2A adenosine receptor agonists . These agonists have potential therapeutic applications in various neurological disorders, including Parkinson’s disease .
  • Detailed Description of the Methods of Application or Experimental Procedures: The specific experimental procedures and technical details are not provided in the source .
  • Thorough Summary of the Results or Outcomes Obtained: The use of this compound in the synthesis of alkynylaryladenines has shown promising results in terms of their activity as A2A adenosine receptor agonists .

Synthesis of Functionalized N-arylaminoethyl Amides as Noncovalent Inhibitors of Cathepsin S

  • Specific Scientific Field: Biochemistry
  • Comprehensive and Detailed Summary of the Application: “Benzyl N-(2-hydroxyethyl)carbamate” is used in the synthesis of functionalized N-arylaminoethyl amides . These compounds act as noncovalent inhibitors of cathepsin S, an enzyme implicated in various pathological processes, including cancer and inflammation .
  • Detailed Description of the Methods of Application or Experimental Procedures: The specific experimental procedures and technical details are not provided in the source .
  • Thorough Summary of the Results or Outcomes Obtained: The synthesized N-arylaminoethyl amides have shown effective inhibition of cathepsin S .

Preparation of Alkynylaryladenines as A2A Adenosine Receptor Agonists

  • Specific Scientific Field: Medicinal Chemistry
  • Comprehensive and Detailed Summary of the Application: This compound is used as an intermediate in the preparation of alkynylaryladenines, which act as A2A adenosine receptor agonists . These agonists have potential therapeutic applications in various neurological disorders, including Parkinson’s disease .
  • Detailed Description of the Methods of Application or Experimental Procedures: The specific experimental procedures and technical details are not provided in the source .
  • Thorough Summary of the Results or Outcomes Obtained: The use of this compound in the synthesis of alkynylaryladenines has shown promising results in terms of their activity as A2A adenosine receptor agonists .

Synthesis of Functionalized N-arylaminoethyl Amides as Noncovalent Inhibitors of Cathepsin S

  • Specific Scientific Field: Biochemistry
  • Comprehensive and Detailed Summary of the Application: “Benzyl N-(2-hydroxyethyl)carbamate” is used in the synthesis of functionalized N-arylaminoethyl amides . These compounds act as noncovalent inhibitors of cathepsin S, an enzyme implicated in various pathological processes, including cancer and inflammation .
  • Detailed Description of the Methods of Application or Experimental Procedures: The specific experimental procedures and technical details are not provided in the source .
  • Thorough Summary of the Results or Outcomes Obtained: The synthesized N-arylaminoethyl amides have shown effective inhibition of cathepsin S .

Safety And Hazards

The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Benzyl N-(2-hydroxyethyl)carbamate are not mentioned in the search results, its use in the synthesis of primary amines and in the field of catalysis suggests potential applications in organic synthesis and pharmaceutical research .

properties

IUPAC Name

benzyl N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGINAGERRNGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299690
Record name Benzyl N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(2-hydroxyethyl)carbamate

CAS RN

77987-49-6
Record name 77987-49-6
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Record name Benzyl N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(2-hydroxyethyl)carbamate
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Synthesis routes and methods I

Procedure details

To ethanolamine (9.0 ml, 149 mmol) in methylene chloride (100 ml) at 0° C. was added benzyl chlorformate (10.0 ml, 70 mmol). The mixture was stirred at 0° C. for 30 min, then at room temperature for 1 h, poured into ethyl acetate, washed with 2M HCl, saturated NaHCO3 solution, and brine, then dried over Na2SO4 and evaporated to provide 12.91 g (94%) of the desired compound as a white solid. 1H NMR (CDCl3, TMS) 7.47 (m,5H), 5.11 s,2H), 3.73 (m,2H), 3.38 (m,2H).
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To 0° C. cold of CH2Cl2 solution (300 mL) of 2-aminoethanol (10.8 g, 0.177 mole) and TEA (26.8 g; 0.265 mole) was added slowly a CH2Cl2 solution (50 mL) of benzyl chloroformate (33.2 g, 0.194 mole). After complete addition, the resulting solution was gradually warmed to room temperature and stirring was continued at room temperature overnight. The reaction was worked up and purified by flash column chromatography on silica gel, affording 22.8 g in 66% yield of title compound. 1H NMR (CDCl3): δ 7.34-7.40 (m, 5H), 5.20-5.32 (m, 1H), 5.14 (s, 2H), 3.74 (q, 2H), 3.37 (q, 2H), 2.38 (bs, 1H).
Quantity
10.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods III

Procedure details

Benzylchloroformate (44.95 kg, 263.5 mol, 1.0 eq.) was added over a 2 hour period at room temperature to a solution of ethanolamine (16.1 kg, 263.5 mol, 1.0 eq.) in water (34 gal, 128.7 L). After stirring for 30 minutes, this was added to a cold (5-10° C.) solution of NaHCO3 (33.2 kg, 395.25 mol, 1.5 eq) in H2O (330 L) over a 30 min period and then allowed to stir at room temperature overnight. Ethyl acetate (22 gal, 83.3 L) was added, the layers separated, and the aqueous layer extracted again with ethyl acetate (22 gal., 83.3 L). The combined organic extracts were concentrated under vacuum to a volume of 10 gal (37.9 L), and the remainder displaced with isopropyl ether. The resulting slurry was stirred and cooled to 10° C. for 2 hours, then filtered. The solids were washed with isopropyl ether and vacuum dried to give the title compound (39.1 kg, 71.1%). mp 61-63° C. NMR (300 MHz, d6-DMSO): δ=7.50-7.37 (m, 5H), 7.37-7.16 (m, 1H), 5.05 (s, 2H), 4.70-4.63 (m, 1H), 3.46-3.37 (m, 2H), 3.13-3.03 (m, 2H).
Quantity
44.95 kg
Type
reactant
Reaction Step One
Quantity
16.1 kg
Type
reactant
Reaction Step One
Name
Quantity
128.7 L
Type
solvent
Reaction Step One
Quantity
33.2 kg
Type
reactant
Reaction Step Two
Name
Quantity
330 L
Type
solvent
Reaction Step Two
Quantity
83.3 L
Type
reactant
Reaction Step Three
Yield
71.1%

Synthesis routes and methods IV

Procedure details

Name
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl N-(2-hydroxyethyl)carbamate
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Reactant of Route 5
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Reactant of Route 6
Benzyl N-(2-hydroxyethyl)carbamate

Citations

For This Compound
64
Citations
J Wang, HQ Mao, KW Leong - Journal of the American Chemical …, 2001 - ACS Publications
Gene therapy has been progressively developed with the hope that it will be an integral part of medical modalities in the future. 1 Viral vectors, while efficient in gene transfer in vivo, …
Number of citations: 316 pubs.acs.org
CS Song, JN Kim, TH Kim - Bulletin of the Korean Chemical Society, 2005 - koreascience.kr
The chemoselective benzyloxycarbonylation of amines is one of the most basic reactions in synthetic organic chemistry. 1 A variety of N-benzyloxycarbonyl transfer reagents have been …
Number of citations: 3 koreascience.kr
RS Lee, YT Huang - Polymer journal, 2010 - nature.com
The self-organization of amphiphilic block copolymers in water strongly depends on their molecular structure, particularly their hydrophilic–hydrophobic balance. This study proposes …
Number of citations: 18 www.nature.com
RJ Su, HW Yang, YL Leu, MY Hua, RS Lee - Reactive and Functional …, 2012 - Elsevier
During this work we have prepared novel amphiphilic graft-block (PαN 3 CL-g-alkyne)-b-PCL functional polyesters, comprising poly(α-azido-ε-caprolactone-graft-alkyne) (PαN 3 CL-g-…
Number of citations: 24 www.sciencedirect.com
Y Lim, SM Kim, Y Lee, W Lee, T Yang… - Journal of the …, 2001 - ACS Publications
Dendrimers1 and hyperbrached polymers2 have become an attractive field of research. Dendrimers have a precisely defined shape and molecular weight, which, however, is achieved …
Number of citations: 180 pubs.acs.org
KG Rajeev, MA Maier, EA Lesnik, M Manoharan - Organic Letters, 2002 - ACS Publications
Peptide nucleic acid (PNA) monomers containing the tricyclic cytosine analogues phenoxazine, 9-(2-aminoethoxy)phenoxazine (G-clamp), and 9-(3-aminopropoxy)phenoxazine (propyl…
Number of citations: 63 pubs.acs.org
C Si, KR Fales, A Torrado, K Frimpong… - The Journal of …, 2016 - ACS Publications
In this paper, we report for the first time two enantioselective routes to 4,4-difluoropyrrolidin-3-ol, a valuable building block in medicinal chemistry. In the first route, we took advantage of …
Number of citations: 15 pubs.acs.org
TKK Mong, HK Lee, SG Durón… - Proceedings of the …, 2003 - National Acad Sciences
The total synthesis of the sialic acid-containing antigenic epitope fucose GM 1 (Fuc-GM 1 ) by an improved reactivity-based one-pot synthetic strategy is reported. Based on a …
Number of citations: 156 www.pnas.org
B Kühle, C Müller, TL Ross - … , Gallium-68, and Other Radionuclides: A …, 2013 - Springer
The folate receptor (FR) is a very attractive target in oncological imaging as it is overexpressed by a variety of cancer types, whereas the expression in healthy tissue is very limited. The …
Number of citations: 7 link.springer.com
A Berkin, B Coxon, V Pozsgay - Chemistry–A European …, 2002 - Wiley Online Library
Albumin conjugates of synthetic fragments of the capsular polysaccharide of the Gram‐negative bacterium Neisseria meningitidis serogroup A were prepared. The fragments include …

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